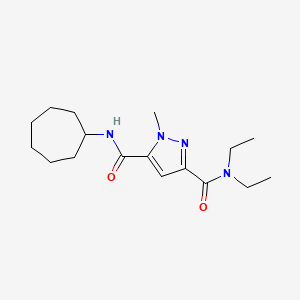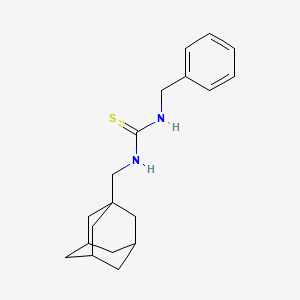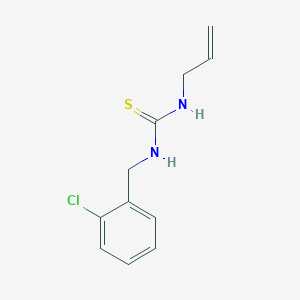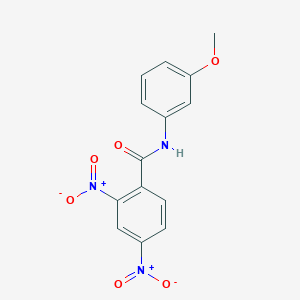![molecular formula C17H15BrClF2N3O2S B10957992 7-bromo-3-chloro-4-(difluoromethoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B10957992.png)
7-bromo-3-chloro-4-(difluoromethoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-3-chloro-4-(difluoromethoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of multiple halogen atoms (bromine and chlorine), a difluoromethoxy group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-chloro-4-(difluoromethoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include halogenation, introduction of the difluoromethoxy group, and formation of the pyrazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent control over reaction parameters to ensure consistent quality. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
7-bromo-3-chloro-4-(difluoromethoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
7-bromo-3-chloro-4-(difluoromethoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 7-bromo-3-chloro-4-(difluoromethoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives with different substituents, such as:
Uniqueness
The uniqueness of 7-bromo-3-chloro-4-(difluoromethoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide lies in its specific combination of halogen atoms, difluoromethoxy group, and pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C17H15BrClF2N3O2S |
|---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
7-bromo-3-chloro-4-(difluoromethoxy)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H15BrClF2N3O2S/c1-7-9(8(2)24(3)23-7)6-22-16(25)15-13(19)12-11(26-17(20)21)5-4-10(18)14(12)27-15/h4-5,17H,6H2,1-3H3,(H,22,25) |
InChI Key |
AEYZSTQYZCRYAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=C(C3=C(C=CC(=C3S2)Br)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-cyclopropyl-N-(2,4-dichlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10957935.png)
![N'~1~,N'~5~-bis[1-(propan-2-yl)piperidin-4-ylidene]pentanedihydrazide](/img/structure/B10957941.png)
![5-cyclopropyl-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10957946.png)
![9-Tert-butyl-2-(furan-2-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10957964.png)

![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B10957968.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B10957975.png)

![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10957979.png)
![2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10957984.png)
![3-chloro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10957997.png)
amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10958000.png)
